molecular formula C15H13N3O B3011849 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-43-0

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B3011849
CAS RN: 2034238-43-0
M. Wt: 251.289
InChI Key: ZFWXJNZTCPYEAX-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The Pyrazolo [1,5- a ]pyrimidine ( PP) structural motif is a fused, rigid, and planar N -heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . The 1 H NMR (300 MHz, CDCl 3) shows δ 8.27–8.35 (m, 2H), 7.28–7.36 (m, 3H), 8.02 (d, J=6.7 Hz, 2H), 7.70 (s, 1H), 7.39–7.53 (m, 3H), 4.56 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H) .

Scientific Research Applications

Heterocyclic Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) developed a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. This synthesis involved the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and then reaction with hydrazine. Some of the synthesized compounds exhibited significant antiviral activities against the bird flu influenza (H5N1), with viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Isoxazole Derivatives

Another research by Al-Omran & El-Khair (2005) reported on the novel synthesis of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide moiety. These compounds were evaluated for antimicrobial and antifungal activities, with some showing moderate activity as antimicrobial agents (Al-Omran & El-Khair, 2005).

Functionalization Reactions in Organic Chemistry

Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, leading to the synthesis of 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative. The study provides insights into the mechanism of these reactions, contributing to the field of organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

PET Imaging Agents for Cancer

Wang et al. (2013) synthesized 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET imaging agent for detecting B-Raf(V600E) mutations in cancers. This study highlights the application of pyrazolo[1,5-a]pyridin derivatives in the development of diagnostic tools for cancer research (Wang, Gao, Miller, & Zheng, 2013).

Future Directions

The future directions for “2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds could include further exploration of their potential as antitumor scaffolds , enzymatic inhibitors , and their use in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

properties

IUPAC Name

2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)15(19)17-12-7-9-18-13(10-12)6-8-16-18/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWXJNZTCPYEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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